N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide, also known by its chemical formula C19H18N4OS2, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Properties
Molecular Formula |
C17H14F2N2OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide |
InChI |
InChI=1S/C17H14F2N2OS/c1-9-5-6-10-12(8-20)17(23-14(10)7-9)21-16(22)11-3-2-4-13(18)15(11)19/h2-4,9H,5-7H2,1H3,(H,21,22) |
InChI Key |
QGSNKRHSQSWXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Formation of Benzimidazole Ring: Starting from appropriate precursors, the benzimidazole ring is formed through cyclization reactions.
Introduction of Cyano Group: The cyano group (CN) is introduced at the 3-position of the benzothiophene ring.
Fluorination: The difluorobenzene moiety is incorporated into the structure.
Industrial Production Methods: While specific industrial methods may vary, large-scale production typically involves efficient and cost-effective synthetic routes. These methods ensure high yields and purity.
Chemical Reactions Analysis
Oxidation and Reduction: N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide can undergo oxidation and reduction reactions.
Substitution Reactions: It reacts with nucleophiles or electrophiles, leading to substitution products.
Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) or electrophiles (e.g., acyl chlorides) can be employed.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Materials Science: Its unique structure may find applications in materials with specific electronic or optical properties.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Neuroscience: Investigated for potential neuroprotective effects.
Agrochemicals: Possible use as a pesticide or herbicide.
Pharmaceuticals: May serve as a lead compound for drug discovery.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide is unique, similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
